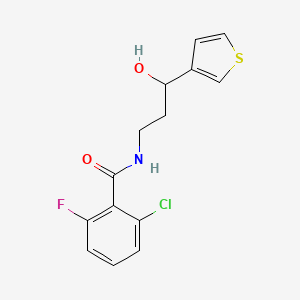

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a complex organic compound characterized by its unique structure, which includes chlorine, fluorine, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Fiesselmann synthesis , which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to introduce the chloro and fluoro substituents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the halogenated intermediates and to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the functional groups, such as converting the carbonyl group to an alcohol.

Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-fluoro-N-(3-hydroxypropyl)benzamide: : This compound lacks the thiophene ring, making it less complex.

2-Chloro-6-fluoro-N-(3-hydroxy-3-(phenyl)propyl)benzamide: : This compound has a phenyl group instead of a thiophene ring, which may affect its biological activity.

Uniqueness

The presence of the thiophene ring in 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide contributes to its unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.

Biological Activity

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound characterized by its unique structural features, including halogen and thiophene substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C15H15ClFNO2S, with a molecular weight of 327.8 g/mol. The compound's structure includes a benzamide core, which is known for its varied pharmacological properties, enhanced by the presence of chlorine and fluorine atoms that increase its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClFNO2S |

| Molecular Weight | 327.8 g/mol |

| CAS Number | 2097867-34-8 |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of the thiophene group is believed to enhance its interaction with microbial targets.

- Neuropharmacological Effects : The compound has been investigated for its potential role in treating neurological disorders. Its ability to interact with neurotransmitter systems may offer therapeutic benefits in conditions such as anxiety and depression.

- Inhibition of Enzymatic Activity : The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth.

- Receptor Interaction : It may also interact with serotonin receptors, influencing neurotransmitter dynamics and potentially providing anxiolytic effects.

Case Studies

Several studies have explored the pharmacological profile of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiophene substituent can enhance antimicrobial potency .

- Neuroprotective Effects : Research has indicated that compounds with similar benzamide structures can protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease models .

Future Directions

Ongoing research is essential to fully elucidate the pharmacological profile and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBGOWOOMKTIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.